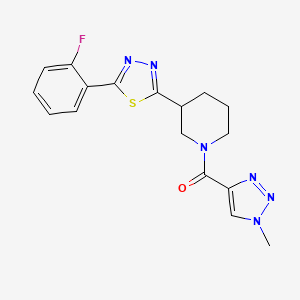

![molecular formula C19H22N6O B2969305 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097864-47-4](/img/structure/B2969305.png)

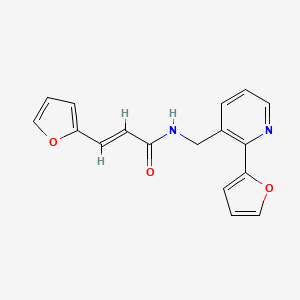

6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

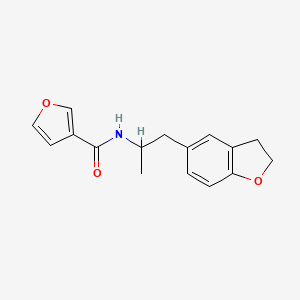

The compound “6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex and versatile material. It is part of a class of compounds known as imidazo[1,2-b]pyridazines . These compounds have been discovered to inhibit TAK1, a kinase that is upregulated and overexpressed in multiple myeloma (MM), at nanomolar concentrations .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-b]pyridazine substrates involves refluxing 3-bromo-6-chloroimidazo[1,2-b]pyridazine and an appropriate amine in n-propanol at 150 °C overnight .Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropyl group attached to a dihydropyridazin-3-one ring, which is further substituted with an imidazo[1,2-b]pyridazin-6-yl piperidin-4-yl methyl group .Chemical Reactions Analysis

The compound is a part of a class of TAK1 kinase inhibitors. The lead compound in this class has been found to inhibit the enzymatic activity of TAK1 with an IC50 of 55 nM .科学的研究の応用

Imidazo[1,2-b]pyridazine Derivatives as Therapeutic Agents

Imidazo[1,2-b]pyridazine derivatives, such as 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one, exhibit a broad spectrum of pharmacological activities, making them promising candidates for the development of new therapeutic agents. Research indicates these compounds have shown efficacy in various models, including antihistaminic activity, inhibition of eosinophil infiltration, and the potential for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). Moreover, their utility spans beyond allergic conditions, extending into anticancer, antimicrobial, and neuroprotective therapies, emphasizing their versatility in medicinal chemistry (Deep et al., 2016).

Advancements in Synthesis Methods

Recent developments in synthetic chemistry have facilitated the efficient production of imidazo[1,2-b]pyridazine derivatives, enhancing their accessibility for further pharmacological evaluation. Techniques such as concise routes to pyridazin-3-ones and novel cyclization methods contribute significantly to the exploration of these compounds' therapeutic potential (Johnston et al., 2008). These advancements not only streamline the synthesis process but also allow for the introduction of structural diversity, which is crucial for optimizing biological activity and pharmacokinetic properties.

作用機序

The compound acts by inhibiting the transforming growth factor-β activated kinase (TAK1), which is a serine/threonine kinase important for cell growth, differentiation, and apoptosis . TAK1 is upregulated and overexpressed in MM, and its inhibition can potentially be used as a targeted therapy for MM .

特性

IUPAC Name |

6-cyclopropyl-2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c26-19-6-3-16(15-1-2-15)21-25(19)13-14-7-10-23(11-8-14)18-5-4-17-20-9-12-24(17)22-18/h3-6,9,12,14-15H,1-2,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTILQTOZWVDLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN5C=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2969222.png)

![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)

![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)

![N-(benzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2969244.png)